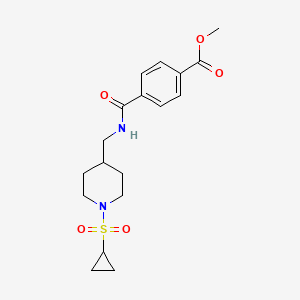

Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a cyclopropylsulfonyl group

Properties

IUPAC Name |

methyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-25-18(22)15-4-2-14(3-5-15)17(21)19-12-13-8-10-20(11-9-13)26(23,24)16-6-7-16/h2-5,13,16H,6-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQYXUZTAYVGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with cyclopropylsulfonyl chloride under basic conditions to form the cyclopropylsulfonyl piperidine intermediate. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may play a key role in binding to the active site of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

- Methyl 4-(((1-(ethylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

- Methyl 4-(((1-(propylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Uniqueness

Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C20H29N3O4S

- Molecular Weight : 405.53 g/mol

The key functional groups present in the compound include a benzoate moiety, a piperidine ring, and a cyclopropylsulfonyl group. These features contribute to its biological activity and interaction with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many piperidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.

- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, potentially targeting bacterial cell wall synthesis or disrupting membrane integrity .

Biological Activity Data

A summary of biological activities reported for compounds related to this compound is presented in Table 1.

Case Studies

Several case studies highlight the potential therapeutic applications of compounds similar to this compound:

- Cancer Treatment : A study demonstrated that compounds inhibiting CDK2 showed significant reduction in tumor cell proliferation in vitro, suggesting potential for development as anticancer agents .

- Neuropharmacology : Research into piperidine derivatives has shown promise in modulating neurotransmitter systems, indicating potential applications in treating mood disorders and neurodegenerative diseases .

- Antimicrobial Properties : A comparative study on cyclodepsipeptides revealed potent antifungal activity against multiple strains of Candida, underscoring the relevance of structural analogs in developing new antifungal therapies .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic pathways for Methyl 4-(((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamoyl)benzoate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of piperidine and benzoate precursors. For example:

Piperidine sulfonylation : React 1-(cyclopropylsulfonyl)piperidine with a methyl carbamoylating agent under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl group .

Carbamoylation : Couple the sulfonylated piperidine with methyl 4-(chlorocarbonyl)benzoate using a coupling agent like HATU or EDCI in DMF, with DMAP as a catalyst .

Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (methanol/water) to achieve >95% purity .

- Key Variables : Temperature control (<10°C during sulfonylation), solvent polarity (DMF for carbamoylation), and stoichiometric ratios (1:1.2 for carbamoyl chloride) are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to verify piperidine ring conformation (δ 2.8–3.2 ppm for sulfonyl-adjacent protons) and benzoate ester integrity (δ 3.8 ppm for methyl ester) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~435.18) and fragmentation patterns matching the sulfonyl and carbamoyl groups .

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) and detect intermediates .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s binding affinity to biological targets, and what are the limitations of these models?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The sulfonyl group may form hydrogen bonds with catalytic lysine residues, while the benzoate ester contributes hydrophobic interactions .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) calculations .

- Limitations : False positives may arise due to rigid-backbone assumptions; validate with in vitro assays (e.g., SPR or ITC) .

Q. How should researchers resolve contradictions in biological activity data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Control Experiments :

Assay Consistency : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .

Compound Stability : Test degradation via LC-MS after incubation in assay buffers (pH 7.4, 37°C) to confirm intact compound during testing .

- Target Selectivity Profiling : Use panels of related enzymes (e.g., kinase family screens) to identify off-target effects that may explain discrepancies .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Parallel Synthesis : Employ a 96-well plate format to vary substituents on the piperidine (e.g., cyclopropyl vs. methyl sulfonyl) and benzoate (e.g., ester vs. carboxylic acid) moieties .

- Automated Purification : Integrate flash chromatography systems (Biotage Isolera) with UV-triggered fraction collection to streamline isolation of analogs .

- SAR Analysis : Use PCA (principal component analysis) on physicochemical descriptors (logP, polar surface area) to correlate structural changes with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.